N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. Key structural elements include:
- 4-Methylbenzylamine at position 5, contributing lipophilicity and steric bulk.
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-14-7-9-15(10-8-14)13-22-19-18-17(11-12-29-18)26-20(23-19)21(24-25-26)30(27,28)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECZARIAKFETTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (CAS Number: 892730-17-5) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through a review of existing literature, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following features:
- Molecular Formula : C20H20N4O2S
- Molecular Weight : 435.5 g/mol
- Functional Groups : Contains a thieno[2,3-e][1,2,3]triazolo ring system and a phenylsulfonyl group which are significant for its biological activity.
Synthesis Methods
Recent studies have outlined various synthetic pathways for creating thieno[2,3-e][1,2,3]triazolo derivatives. A notable method involves a one-pot four-component reaction that efficiently synthesizes these compounds with high yields and purity. The reaction typically employs readily available starting materials and mild reaction conditions, making it suitable for large-scale synthesis .
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Thieno[2,3-e][1,2,3]triazolo derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds tested against various cancer cell lines demonstrated IC50 values in the nanomolar range . The mechanism often involves the inhibition of tubulin polymerization or interference with cell signaling pathways.
- Antimicrobial Effects : Several thienopyrimidine derivatives have demonstrated significant antibacterial and antifungal activities. In vitro assays revealed that certain derivatives can inhibit the growth of pathogenic fungi and bacteria effectively .
- Anti-inflammatory Properties : Some derivatives have been reported to possess anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of thieno[2,3-e][1,2,3]triazolo compounds against human melanoma cell lines (A375). The most potent compound showed an IC50 value of 0.5 µM after 48 hours of treatment. The study concluded that structural modifications significantly enhance anticancer activity .
Case Study 2: Antimicrobial Activity
In another investigation, a derivative was tested against seven phytopathogenic fungi using mycelial growth inhibition assays. The compound exhibited moderate to excellent antifungal activity compared to standard antifungal agents like boscalid .
Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine exhibits several promising biological activities:
Anticancer Activity
Various studies have shown that compounds with similar structures to this compound can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell growth or induce apoptosis through interaction with cellular pathways.
- Case Study : A study demonstrated that derivatives of thieno-pyrimidines showed significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer) with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Activity Against Bacteria : In vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group is believed to enhance membrane permeability and disrupt bacterial cell walls .
- Case Study : A derivative demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics in treating infections caused by resistant strains .
Pharmacological Studies
Pharmacological evaluations have shown that compounds similar to this compound exhibit:
- Selectivity for Target Enzymes : Studies indicate that these compounds can selectively inhibit certain kinases involved in cancer progression.
- Synergistic Effects : When combined with existing chemotherapeutics, they may enhance therapeutic efficacy while reducing side effects .
Toxicological Assessments
Toxicological assessments are crucial for evaluating the safety profile of new compounds:
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thieno-triazolo-pyrimidine core contains electron-rich aromatic systems prone to electrophilic attack. Key positions for substitution include:
The phenylsulfonyl group directs electrophiles to specific positions via resonance and inductive effects.
Nucleophilic Aromatic Substitution
The electron-withdrawing sulfonyl group activates adjacent positions for nucleophilic displacement:
| Reagent | Conditions | Position | Product |
|---|---|---|---|
| Alkoxides (RO⁻) | DMF, 80°C | C-3 (adjacent to sulfonyl) | 3-Alkoxy derivatives |
| Amines (RNH₂) | EtOH, reflux | C-3 | 3-Amino-substituted analogs |
This reactivity is consistent with phenylsulfonyl-substituted heterocycles in.
Sulfonyl Group Modifications
| Reaction | Reagents | Product |
|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | Thiol derivative (C-S bond reduction) |
| Hydrolysis | H₂O/H⁺, Δ | Sulfonic acid |
Amine Group Reactivity
The 4-methylbenzylamine substituent undergoes typical amine reactions:
| Reaction | Reagents | Product |
|---|---|---|
| Acylation | AcCl, pyridine | Acetylated amine |
| Alkylation | R-X, K₂CO₃ | Secondary/tertiary amines |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization of the heterocyclic core:
Oxidation and Reduction
| Process | Reagents | Effect |
|---|---|---|
| Oxidation | m-CPBA, CH₂Cl₂ | Sulfone → Sulfoxide (if S present) |
| Ring Reduction | H₂, Pd/C | Partial saturation of triazolo-pyrimidine |
Key Stability Considerations
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- UT-B Inhibition: Analogs in exhibit nanomolar potency, suggesting the target compound may share this activity due to structural conservation .
- Metabolic Stability: The phenylsulfonyl group in the target compound may resist oxidative metabolism, extending half-life compared to non-sulfonated analogs .
Q & A
Q. What are the common synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. For example, similar thieno-triazolopyrimidine derivatives are synthesized via one-pot procedures under acidic conditions, achieving yields between 20–88% depending on substituents . Purification often employs flash column chromatography with solvent systems like CH₂Cl₂/CH₃OH/acetic acid (100:2:1) or prep-RP-HPLC for challenging separations, as seen in low-yield (2–3%) derivatives . Key steps include:
Q. How is the compound characterized to confirm its structural identity?
Researchers use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H NMR in CDCl₃ or DMSO-d₆ resolves aromatic protons (δ 7.0–8.5 ppm) and sulfonyl/methyl groups (δ 2.3–3.5 ppm) .
- Mass spectrometry : ESI-MS or MALDI-TOF provides molecular ion peaks (e.g., [M+1]⁺) .
- Elemental analysis : Confirms C, H, N content (e.g., 52.24% C, 3.11% H, 23.27% N for related compounds) .
Q. What are the stability considerations for this compound under experimental conditions?
Stability is influenced by:
- Solvent choice : Avoid polar aprotic solvents (e.g., DMF) during synthesis to prevent decomposition .
- Storage : Store at –20°C in inert atmospheres (argon/nitrogen) to minimize oxidation .
- pH sensitivity : Acidic conditions (e.g., acetic acid in purification) may degrade sulfonyl groups; neutral buffers are preferred for biological assays .
Advanced Research Questions
Q. How can low reaction yields be addressed in the synthesis of this compound?
Yield optimization strategies include:
- Substituent modification : Electron-withdrawing groups (e.g., trifluoromethyl) on the sulfonyl moiety improve reactivity, as seen in 26% yields for 3c vs. 3% for 3b .
- Catalytic systems : Transition-metal catalysts (e.g., Pd) or microwave-assisted heating may accelerate cyclization .
- Purification refinement : Prep-RP-HPLC with gradient elution (e.g., acetonitrile/water) enhances recovery of polar derivatives .
Q. What methodologies are used to evaluate its biological activity (e.g., enzyme inhibition)?
- In vitro assays : UT-B urea transporter inhibition is tested via erythrocyte lysis assays, with IC₅₀ values calculated from dose-response curves .
- Structure-activity relationship (SAR) : Comparing analogs (e.g., 3b vs. 3e) identifies critical substituents (e.g., 4-methylbenzyl enhances potency) .
- Metabolic stability : Microsomal incubation (e.g., liver microsomes) assesses half-life (t₁/₂) and CYP450 interactions .
Q. How can solubility challenges in aqueous bioassays be mitigated?
- Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to increase hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Q. How should contradictory data in literature (e.g., variable yields) be reconciled?
- Reproducibility checks : Validate protocols using identical reagents (e.g., CH₂Cl₂ purity ≥99.9%) and equipment (e.g., 500 MHz NMR) .
- Batch analysis : Compare multiple synthesis batches to distinguish procedural errors from inherent variability .
- Computational modeling : DFT calculations predict reaction pathways and intermediate stability, guiding experimental adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
